

# refining PX-866 delivery methods for animal studies

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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B10774947 Get Quote

## **Technical Support Center: PX-866 Animal Studies**

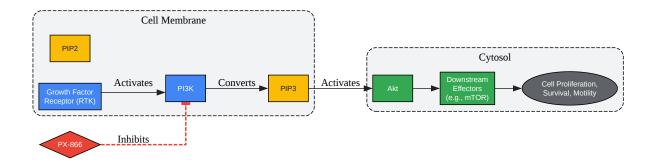
This guide provides troubleshooting advice and frequently asked questions for researchers using the PI3K inhibitor PX-866 in animal studies. The information is designed to address common challenges related to formulation, delivery, and experimental design.

## Frequently Asked Questions (FAQs)

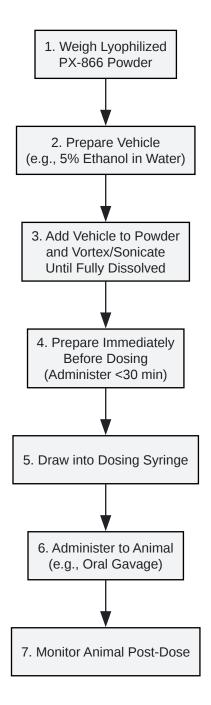
Q1: What is PX-866 and what is its primary mechanism of action?

PX-866 is a semi-synthetic, wortmannin-derived, irreversible inhibitor of phosphoinositide 3-kinase (PI3K).[1][2][3] Its primary mechanism is to covalently bind to the catalytic site of Class I PI3K isoforms, which blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This action prevents the recruitment and activation of downstream effectors like Akt, thereby inhibiting signaling pathways that control cell proliferation, survival, motility, and angiogenesis.[1][5]

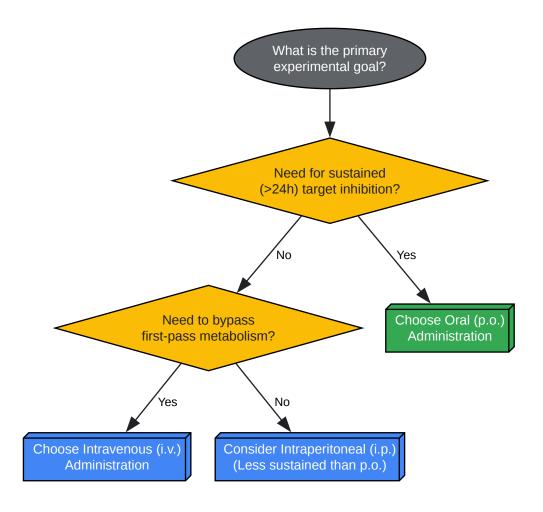












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